molecular formula C10H11ClF2N2O2S B12076308 2-Chloro-3-((4,4-difluoropiperidin-1-yl)sulfonyl)pyridine

2-Chloro-3-((4,4-difluoropiperidin-1-yl)sulfonyl)pyridine

Cat. No.: B12076308
M. Wt: 296.72 g/mol
InChI Key: XKVJKVISKCTKLN-UHFFFAOYSA-N
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Description

2-Chloro-3-((4,4-difluoropiperidin-1-yl)sulfonyl)pyridine is a chemical compound that belongs to the class of pyridine derivatives This compound is characterized by the presence of a chloro group at the second position and a sulfonyl group attached to a 4,4-difluoropiperidine moiety at the third position of the pyridine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Chloro-3-((4,4-difluoropiperidin-1-yl)sulfonyl)pyridine typically involves multiple steps, starting from readily available precursors. One common method involves the reaction of 2-chloropyridine with 4,4-difluoropiperidine under suitable conditions to form the desired product. The reaction is often carried out in the presence of a base such as potassium carbonate (K2CO3) and a solvent like dimethylformamide (DMF) at elevated temperatures .

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. The process typically includes steps such as purification through recrystallization or chromatography to remove impurities and obtain the final product in a pure form.

Chemical Reactions Analysis

Types of Reactions

2-Chloro-3-((4,4-difluoropiperidin-1-yl)sulfonyl)pyridine can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include palladium catalysts for coupling reactions, oxidizing agents like potassium permanganate for oxidation, and reducing agents such as sodium borohydride for reduction. The conditions vary depending on the specific reaction but often involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, in a substitution reaction, the chloro group may be replaced by a different functional group, resulting in a new derivative of the original compound.

Scientific Research Applications

2-Chloro-3-((4,4-difluoropiperidin-1-yl)sulfonyl)pyridine has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-Chloro-3-((4,4-difluoropiperidin-1-yl)sulfonyl)pyridine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the context in which the compound is used .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Chloro-3-((4,4-difluoropiperidin-1-yl)sulfonyl)pyridine is unique due to the presence of both the sulfonyl and piperidine moieties, which confer distinct chemical and biological properties. These features make it a valuable compound for various research and industrial applications.

Properties

Molecular Formula

C10H11ClF2N2O2S

Molecular Weight

296.72 g/mol

IUPAC Name

2-chloro-3-(4,4-difluoropiperidin-1-yl)sulfonylpyridine

InChI

InChI=1S/C10H11ClF2N2O2S/c11-9-8(2-1-5-14-9)18(16,17)15-6-3-10(12,13)4-7-15/h1-2,5H,3-4,6-7H2

InChI Key

XKVJKVISKCTKLN-UHFFFAOYSA-N

Canonical SMILES

C1CN(CCC1(F)F)S(=O)(=O)C2=C(N=CC=C2)Cl

Origin of Product

United States

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